molecular formula C25H29FN2O4 B11626607 1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11626607
M. Wt: 440.5 g/mol
InChI Key: KLFWQMLKACXDOP-XTQSDGFTSA-N
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Description

Its molecular formula is C25H29FN2O4, and it has a molecular weight of 440.5 g/mol. This compound is known for its unique structural features, which include a pyrrolidine ring, a dimethylamino group, and various aromatic substituents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although it is not approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C25H29FN2O4

Molecular Weight

440.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29FN2O4/c1-5-32-20-12-11-17(15-16(20)2)23(29)21-22(18-9-6-7-10-19(18)26)28(25(31)24(21)30)14-8-13-27(3)4/h6-7,9-12,15,22,29H,5,8,13-14H2,1-4H3/b23-21+

InChI Key

KLFWQMLKACXDOP-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3F)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3F)O)C

Origin of Product

United States

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